Cas no 835886-29-8 (N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide))
![N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide) structure](https://de.kuujia.com/scimg/cas/835886-29-8x500.png)
835886-29-8 structure
Produktname:N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide)
CAS-Nr.:835886-29-8
MF:C28H20N4O4
MW:476.48280620575
CID:5465100
N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Z5489184706
- N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide)
- N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarboximide)
- Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis[2-(4-pyridinyl)ethyl]-
- 6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo [6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(1 5)-pentaene-5,7,12,14-tetrone
-
- Inchi: 1S/C28H20N4O4/c33-25-19-1-2-20-24-22(28(36)32(26(20)34)16-10-18-7-13-30-14-8-18)4-3-21(23(19)24)27(35)31(25)15-9-17-5-11-29-12-6-17/h1-8,11-14H,9-10,15-16H2
- InChI-Schlüssel: HIUAUVNCRQOARZ-UHFFFAOYSA-N
- Lächelt: O=C1C2C=CC3C(N(CCC4C=CN=CC=4)C(C4=CC=C(C(N1CCC1C=CN=CC=1)=O)C=2C=34)=O)=O
Berechnete Eigenschaften
- Genaue Masse: 476.14845513 g/mol
- Monoisotopenmasse: 476.14845513 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 36
- Anzahl drehbarer Bindungen: 6
- Komplexität: 776
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topologische Polaroberfläche: 101
- Molekulargewicht: 476.5
N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37300137-0.1g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95.0% | 0.1g |
$347.0 | 2025-03-18 | |
Enamine | EN300-37300137-10.0g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95.0% | 10.0g |
$4299.0 | 2025-03-18 | |
Enamine | EN300-37300137-0.05g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95.0% | 0.05g |
$232.0 | 2025-03-18 | |
Aaron | AR020LR0-2.5g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 2.5g |
$2719.00 | 2023-12-15 | |
Aaron | AR020LR0-10g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 10g |
$5937.00 | 2023-12-15 | |
Aaron | AR020LR0-250mg |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 250mg |
$705.00 | 2025-02-14 | |
1PlusChem | 1P020LIO-50mg |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 50mg |
$339.00 | 2024-04-21 | |
1PlusChem | 1P020LIO-100mg |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 100mg |
$491.00 | 2024-04-21 | |
1PlusChem | 1P020LIO-5g |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 5g |
$3647.00 | 2024-04-21 | |
Aaron | AR020LR0-500mg |
6,13-bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
835886-29-8 | 95% | 500mg |
$1098.00 | 2025-02-14 |
N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide) Verwandte Literatur
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
835886-29-8 (N,N'-Bis[2-(4-pyridyl)ethyl]naphthalene-1,8:4,5-bis(dicarbimide)) Verwandte Produkte
- 2091776-82-6(Oxazole, 2-(1-chloro-2-methylpropyl)-4-methyl-)
- 1261484-38-1(2-(2-Amino-4-hydroxybenzoyl)pyridine)
- 2227743-00-0((2S)-4-(1H-imidazol-2-yl)butan-2-ol)
- 2649060-65-9(1-bromo-2-(2-isocyanatoethyl)-4-methylbenzene)
- 1245643-81-5(N-Methyl-[3,3'-bipyridin]-5-amine)
- 1379250-87-9(2-(2,5-dihydroxyphenyl)ethanimidamide)
- 2138575-32-1(N-{6-azabicyclo[3.2.1]octan-3-yl}-2-nitrobenzene-1-sulfonamide)
- 1895655-48-7(3-(1H-indol-4-yl)-1-methyl-1H-pyrazol-5-amine)
- 91152-86-2(4-(3-methoxyphenyl)butanal)
- 902036-69-5(5-methyl-3-(4-methylphenyl)-N-(pyridin-2-yl)methylpyrazolo1,5-apyrimidin-7-amine)
Empfohlene Lieferanten
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
